

Spectroscopic Analysis of 2-Amino-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-nitrobenzaldehyde

Cat. No.: B183300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzaldehyde is a key chemical intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its molecular structure, characterized by the presence of amino, nitro, and aldehyde functional groups on a benzene ring, gives rise to a unique spectroscopic signature. Understanding its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data is crucial for its unambiguous identification, purity assessment, and for monitoring chemical transformations. This technical guide provides a detailed overview of the expected NMR spectral data for **2-Amino-6-nitrobenzaldehyde**, based on the analysis of structurally related compounds, and outlines the standard experimental protocols for acquiring such data.

Note: Extensive searches of scientific literature and chemical databases did not yield experimentally verified ^1H and ^{13}C NMR data specifically for **2-Amino-6-nitrobenzaldehyde**. The data presented herein is a predictive analysis based on established principles of NMR spectroscopy and comparison with closely related analogs, such as 2-nitrobenzaldehyde.

Predicted ^1H and ^{13}C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-donating amino group ($-\text{NH}_2$) and the electron-withdrawing nitro ($-\text{NO}_2$)

and aldehyde (-CHO) groups in **2-Amino-6-nitrobenzaldehyde** will exert significant influence on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of **2-Amino-6-nitrobenzaldehyde** would exhibit distinct signals for the aldehyde proton, the aromatic protons, and the protons of the amino group. The aldehyde proton is expected to appear at a significantly downfield chemical shift, a characteristic feature of aldehydes. The aromatic protons will display a splitting pattern determined by their coupling with neighboring protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~9.5 - 10.5	Singlet (s)	N/A
Aromatic-H	~6.5 - 8.0	Multiplet (m)	~7 - 9
Amino-H ₂	~5.0 - 7.0	Broad Singlet (br s)	N/A

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal. The aromatic carbons will appear in a range influenced by the attached functional groups.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde C=O	~190 - 200
C-NH ₂	~145 - 155
C-NO ₂	~140 - 150
Aromatic C-H	~110 - 140
C-CHO	~120 - 130

Experimental Protocols

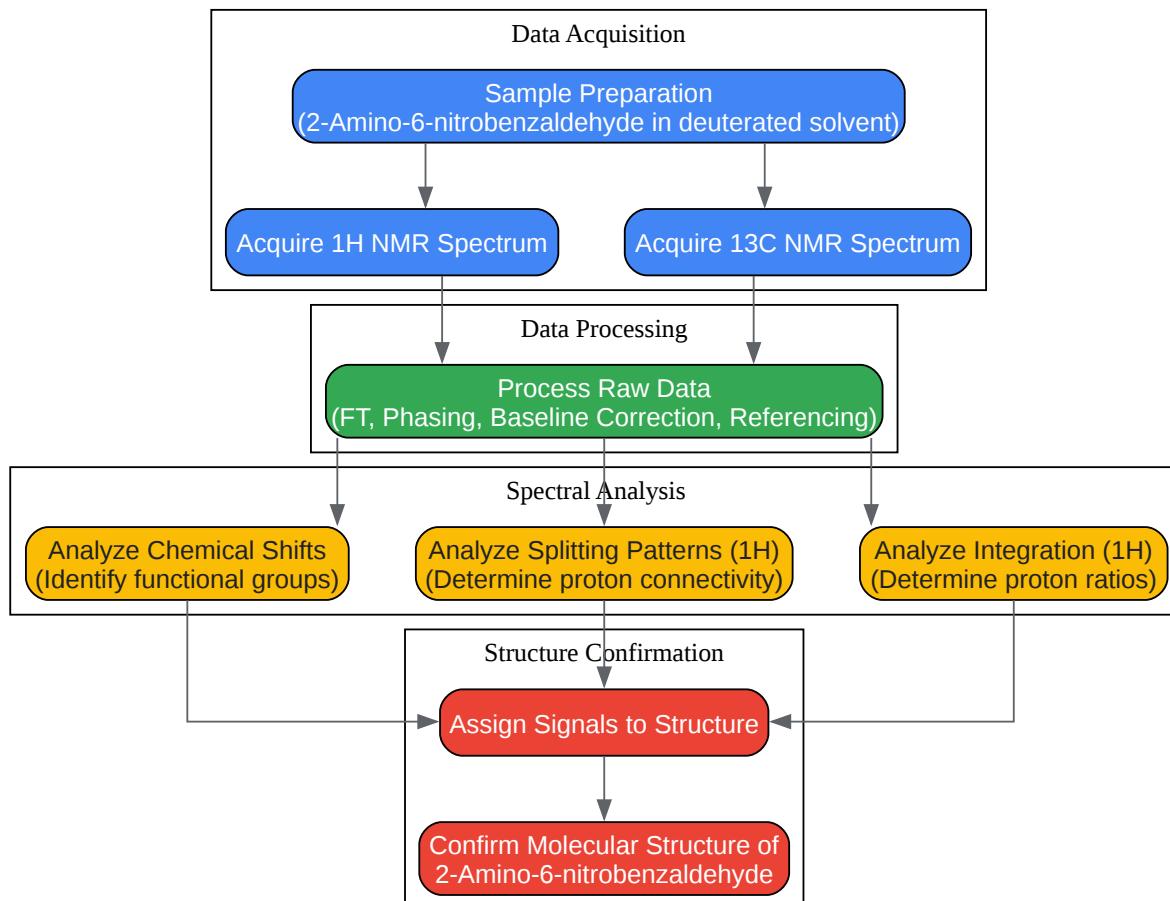
To obtain high-quality ^1H and ^{13}C NMR spectra, a standardized experimental protocol is essential.

1. Sample Preparation:

- **Sample Quantity:** For ^1H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.
- **Solvent:** Deuterated chloroform (CDCl_3) is a common choice. Other solvents like deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated acetone (acetone-d_6) can be used depending on the sample's solubility. The solvent should be of high purity to avoid interfering signals.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
- **Procedure:** Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial. Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **^1H NMR Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment.
 - **Spectral Width:** Typically -2 to 12 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16 scans are usually sufficient for a good signal-to-noise ratio.
- **^{13}C NMR Parameters:**


- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
- Spectral Width: Typically 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.

3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
- Integration: The relative areas of the peaks in the ^1H NMR spectrum are integrated to determine the proton ratios.

Structural Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-Amino-6-nitrobenzaldehyde** using NMR spectroscopy.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-6-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183300#1h-nmr-and-13c-nmr-spectral-data-for-2-amino-6-nitrobenzaldehyde\]](https://www.benchchem.com/product/b183300#1h-nmr-and-13c-nmr-spectral-data-for-2-amino-6-nitrobenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com